molecular formula C19H23N3O4S2 B11082624 4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzenesulfonamide

4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzenesulfonamide

Cat. No.: B11082624
M. Wt: 421.5 g/mol
InChI Key: YWYGBNCYZXXPMO-QPJJXVBHSA-N
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Description

4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a piperazine ring substituted with a phenylpropenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The piperazine ring and benzenesulfonamide moiety can interact with enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}SULFONYL)-1-BENZENESULFONAMIDE is unique due to its combination of a piperazine ring with a phenylpropenyl group and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzenesulfonamide

InChI

InChI=1S/C19H23N3O4S2/c20-27(23,24)18-8-10-19(11-9-18)28(25,26)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H2,20,23,24)/b7-4+

InChI Key

YWYGBNCYZXXPMO-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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